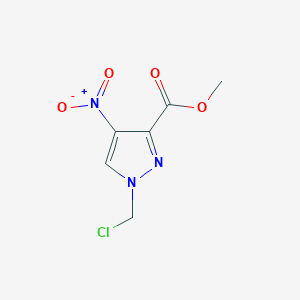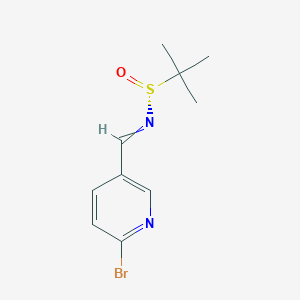
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide: is a synthetic organic compound that belongs to the class of sulfinamides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of a bromopyridine moiety and a sulfinamide group in its structure suggests potential reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide typically involves the condensation of 6-bromopyridine-3-carbaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the imine bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide: can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfonamide derivatives
Reduction: Amine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of (R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromopyridine moiety could facilitate binding to specific sites, while the sulfinamide group might influence the compound’s reactivity and stability.
Comparison with Similar Compounds
(R,E)-N-((6-Bromopyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide: can be compared with other sulfinamide compounds, such as:
- N-((6-Chloropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
- N-((6-Fluoropyridin-3-YL)methylene)-2-methylpropane-2-sulfinamide
These similar compounds share the sulfinamide and pyridine moieties but differ in the halogen substituent on the pyridine ring. The bromine atom in This compound may impart unique reactivity and properties compared to its chlorine and fluorine analogs.
Properties
Molecular Formula |
C10H13BrN2OS |
|---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
(R)-N-[(6-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-4-5-9(11)12-6-8/h4-7H,1-3H3/t15-/m1/s1 |
InChI Key |
NFJOBPSMUQGGKG-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N=CC1=CN=C(C=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CN=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


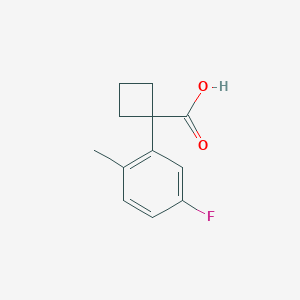
![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)
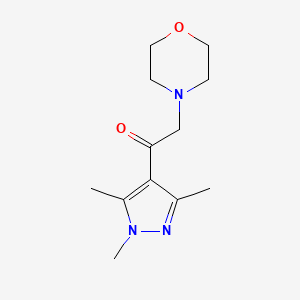

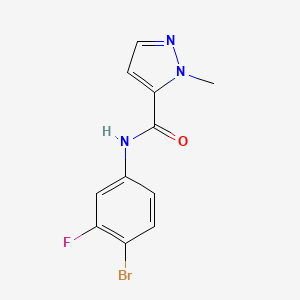

![3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B11723200.png)






